molecular formula C16H17N3O2S B5522491 1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole

1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole

Cat. No.: B5522491
M. Wt: 315.4 g/mol
InChI Key: YKJQHSNHTYTQQH-UHFFFAOYSA-N
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Description

1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.10414797 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole derivatives show promising applications in antimicrobial activity. El-Sayed, Abdel Megeid, and Abbas (2011) synthesized new 1-[(tetrazol-5-yl)methyl] indole derivatives, demonstrating potent antibacterial activity against a range of bacteria, including Bacillus subtilis and Escherichia coli, and antifungal activity against Candida albican and other fungi (El-Sayed, Abdel Megeid, & Abbas, 2011). Similarly, Gomha and Riyadh (2011) synthesized triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties, which also showed significant antimicrobial efficacy (Gomha & Riyadh, 2011).

Chemical Synthesis and Applications

In the field of chemical synthesis, Liu and Widenhoefer (2004) demonstrated the palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles, showcasing the versatility of indole derivatives in organic synthesis (Liu & Widenhoefer, 2004). Furthermore, Katritzky, Zhang, Xie, and Ghiviriga (1996) explored efficient syntheses of substituted carbazoles and cyclopent[b]indoles from 1-methyl-3-(benzotriazol-1-ylmethyl)indole, indicating the potential of these compounds in developing new chemical entities (Katritzky et al., 1996).

Anticancer Potential

Wang, Liu, Xing, Liu, Xie, and Zhao (2012) synthesized a series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles and evaluated their anticancer activities. They found that certain compounds exhibited higher antiproliferative activity than the lead compound, suggesting their potential as chemotherapeutics for cancer treatment (Wang et al., 2012).

Properties

IUPAC Name

5-[(1-methylindol-3-yl)sulfanylmethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-19-8-14(12-4-2-3-5-13(12)19)22-10-15-17-16(18-21-15)11-6-7-20-9-11/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJQHSNHTYTQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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